Synthetic Tractability via Unique Dual Reactivity Handles
No direct head-to-head comparative data was identified in the accessible literature. This compound is distinguished by its orthogonal reactivity: the 4-chloro group facilitates nucleophilic aromatic substitution (SNAr), while the 5-carbonitrile acts as both an electron-withdrawing group that activates the ring and a precursor for further transformation (e.g., to amides, amines, tetrazoles). The most relevant comparator, 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4), lacks the 5-carbonitrile, rendering it inapplicable for synthetic routes requiring a functionalizable handle at this position [1].
| Evidence Dimension | Synthetic Utility (Functional Group Orthogonality) |
|---|---|
| Target Compound Data | Two reactive centers (4-Cl and 5-CN) enabling sequential SNAr and nitrile transformation chemistry. |
| Comparator Or Baseline | 4-Chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4) possesses only the 4-chloro handle. |
| Quantified Difference | Not Quantifiable; a qualitative, on/off distinction in synthetic potential. |
| Conditions | Inferred from general heterocyclic chemistry principles; no specific assay. |
Why This Matters
For procurement, this dictates that the compound cannot be replaced by a simple chloro-pyrrolotriazine if the synthetic route requires functionalization at the 5-position, making it non-substitutable for that specific synthetic purpose.
- [1] PubChem. (n.d.). 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1263286-52-7 View Source
